BS-181

CDK7 Kinase Selectivity ATP-competitive inhibitor

Select BS-181 for clean CDK7 mechanistic interrogation. This reversible, ATP-competitive inhibitor offers >35- to >200-fold selectivity over other CDKs, ensuring that observed G1/S or G2/M arrest, apoptosis, and transcriptional inhibition are confidently attributed to CDK7. It is the critical tool to benchmark in vivo efficacy, with documented dose-dependent tumor inhibition at 10-20 mg/kg and a long 405-minute half-life, avoiding the irreversible binding of THZ1 and the poor bioavailability of backup molecules.

Molecular Formula C22H32N6
Molecular Weight 380.5 g/mol
CAS No. 1092443-52-1
Cat. No. B1139426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS-181
CAS1092443-52-1
Synonyms5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine
Molecular FormulaC22H32N6
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27)
InChIKeyDNYBIOICMDTDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BS-181: A Selective CDK7 Inhibitor for Cancer Research and Preclinical Procurement


BS-181 (CAS: 1092443-52-1) is a pyrazolo[1,5-a]pyrimidine-derived small molecule that acts as a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) [1]. It inhibits CDK-activating kinase (CAK) activity with an IC50 of 21 nM in cell-free assays [2]. This compound serves as a validated tool compound for studying CDK7-dependent transcriptional regulation and cell cycle progression in preclinical cancer models .

Why BS-181 Cannot Be Substituted by Other CDK7 or Pan-CDK Inhibitors in Preclinical Studies


The CDK inhibitor landscape is populated by molecules with divergent selectivity profiles, binding modes, and pharmacokinetic properties that preclude direct substitution. BS-181 was explicitly derived from roscovitine (Seliciclib) via computer-aided drug design to enhance selectivity for CDK7 [1]. Unlike the covalent, irreversible inhibitor THZ1, BS-181 is an ATP-competitive, reversible inhibitor, which fundamentally alters the duration of target engagement and the interpretation of downstream biological effects [2]. Furthermore, subsequent clinical-stage CDK7 inhibitors such as CT7001 (Samuraciclib) and SY-1365 were developed to address the poor oral bioavailability (2%) of BS-181, meaning they are distinct chemical entities optimized for in vivo dosing rather than equivalent replacements for in vitro or specific in vivo tool compound studies [3].

BS-181 Product-Specific Quantitative Differentiation Evidence Guide


Enhanced CDK7 Selectivity Over Seliciclib (Roscovitine)

BS-181 demonstrates substantially greater potency and selectivity for CDK7 compared to its parent scaffold compound, Seliciclib (roscovitine). While both are ATP-competitive inhibitors derived from related chemical series, BS-181 was optimized to minimize off-target kinase engagement [1].

CDK7 Kinase Selectivity ATP-competitive inhibitor

Defined Kinome-wide Selectivity Profile

BS-181 was profiled against a panel of 69 diverse kinases beyond the CDK family. It demonstrated exceptional target specificity, with CDK2 being the only other kinase inhibited at concentrations below 1 μM [1].

Kinase Selectivity Off-target effects Tool Compound

Comparative Antiproliferative Activity and In Vivo Xenograft Efficacy

BS-181 demonstrates dose-dependent antitumor activity in vivo, providing a benchmark for the preclinical efficacy of a first-generation selective CDK7 inhibitor. Its effects can be directly compared to more potent, but less selective, covalent inhibitors like THZ1 [1].

Cancer Cell Lines Xenograft Model Antitumor Efficacy

Favorable In Vivo Pharmacokinetic Stability Despite Low Oral Bioavailability

Although BS-181 was superseded by later clinical candidates due to its poor oral bioavailability (2%), it exhibits a remarkably long plasma elimination half-life in mice following intraperitoneal administration, supporting its utility in preclinical xenograft studies using this route [1].

Pharmacokinetics Half-life In Vivo Stability

Optimal Research and Preclinical Application Scenarios for BS-181


Investigating CDK7-Specific Biology in Cancer Cell Lines

BS-181 is the preferred tool compound for studies requiring clean interrogation of CDK7 function in vitro. Its defined kinome selectivity profile (35- to >200-fold over other CDKs) [1] ensures that observed effects—such as cell cycle arrest at G1/S or G2/M, apoptosis induction, or transcriptional inhibition—can be confidently linked to CDK7 inhibition rather than off-target CDK activity. This is a critical distinction from less selective CDK7 inhibitors like THZ1 or pan-CDK inhibitors like Seliciclib.

In Vivo Xenograft Studies with Intraperitoneal Dosing

For researchers establishing CDK7 inhibition as a therapeutic strategy in vivo, BS-181 provides a validated benchmark. Its long plasma half-life of 405 minutes in mice supports once-daily intraperitoneal administration, simplifying dosing regimens. The documented dose-dependent tumor growth inhibition (25% at 10 mg/kg, 50% at 20 mg/kg) offers a clear reference point for evaluating novel CDK7 inhibitors or combination therapies in human xenograft models.

Preclinical Combination Therapy Studies

BS-181 is an ideal partner for exploring synergistic drug combinations. Its well-characterized, reversible inhibition of CDK7 allows for the investigation of temporal drug scheduling and mechanistic synergy. For example, it has been used to demonstrate that combining a selective CDK7 inhibitor with BCL-2/BCL-XL inhibitors can produce synergistic growth inhibition in TNBC models [2]. Its selectivity minimizes confounding kinase interactions that could obscure the interpretation of combination effects.

Technical Documentation Hub

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24 linked technical documents
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